Diethylphosphonoacetate

Description

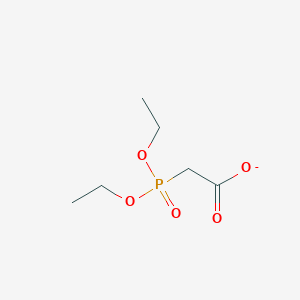

Diethylphosphonoacetate (CAS: 1067-74-9) is a phosphonate ester with the molecular formula C₇H₁₅O₅P and a molecular weight of 210.166 g/mol . It is widely utilized in organic synthesis, particularly in Wittig-Horner reactions, to generate α,β-unsaturated esters and ketones via olefination of aldehydes . Its structure features a phosphonate group (PO(OR)₂) adjacent to an ester moiety, enabling nucleophilic reactivity at the α-carbon. The compound is commercially available (e.g., 95% purity from Alfa Aesar) and can be synthesized by reacting bromoacetate derivatives with triethylphosphite under solvent-free conditions . Applications span pharmaceuticals (e.g., pyrotinib maleate synthesis ), agrochemicals, and materials science.

Properties

Molecular Formula |

C6H12O5P- |

|---|---|

Molecular Weight |

195.13 g/mol |

IUPAC Name |

2-diethoxyphosphorylacetate |

InChI |

InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8)/p-1 |

InChI Key |

DVQMPWOLBFKUMM-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)(CC(=O)[O-])OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of key phosphonoacetate derivatives is summarized in Table 1.

Stability and Handling

- This compound is moisture-sensitive but stable under inert storage. In contrast, disodium phosphonoacetate is hygroscopic and requires anhydrous handling .

- Ethyl (diphenylphosphoryl)acetate demonstrates superior thermal stability due to aromatic substituents, enabling high-temperature reactions .

Research Findings and Case Studies

- Pharmaceutical Synthesis: this compound was critical in synthesizing pyrotinib maleate, an EGFR inhibitor, via a Wittig reaction with aldehyde intermediates .

- Comparative Reactivity: In reactions with 1,2,3-indantrione, this compound formed stable olefins, whereas diethyl(cyanomethyl)phosphonate required two equivalents for complete conversion .

- Steric Effects: tert-Butyl this compound showed slower reaction rates compared to methyl or ethyl derivatives in TiCl₄-mediated couplings, highlighting the impact of steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.